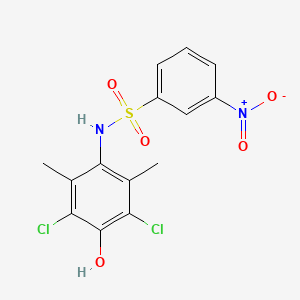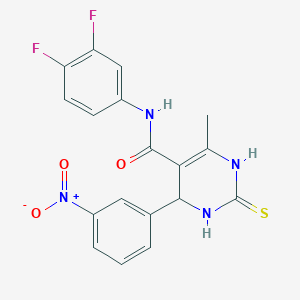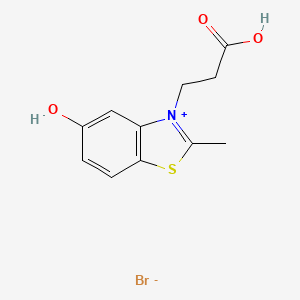![molecular formula C23H34NO5P B3964870 diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3964870.png)
diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate
Overview
Description
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate, also known as VX, is a highly toxic organophosphate compound that was developed as a chemical warfare agent during the 1950s. It is a clear, colorless to brownish liquid that has a faint odor. VX is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. It is considered one of the most lethal nerve agents, with a lethal dose estimated to be as low as 10 milligrams if inhaled or absorbed through the skin.
Mechanism of Action
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Acetylcholinesterase breaks down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. When acetylcholinesterase is inhibited by this compound, acetylcholine accumulates in the synapses between nerve cells, leading to overstimulation of the nervous system. This can cause a range of symptoms, including convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. This compound exposure can cause a range of symptoms, including miosis (constriction of the pupils), blurred vision, respiratory distress, convulsions, and ultimately death. This compound is absorbed into the body through inhalation, ingestion, or skin contact. Once absorbed, it rapidly enters the bloodstream and is distributed throughout the body. This compound has a long half-life in the body, which means that it can remain active for several days after exposure.
Advantages and Limitations for Lab Experiments
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate is a highly toxic and dangerous substance, which makes it difficult to work with in a laboratory setting. However, its potency and specificity make it a valuable tool for studying the effects of nerve agents on the nervous system. This compound can be used to study the mechanisms of action of nerve agents, as well as to develop new antidotes and treatments for nerve agent exposure. One limitation of using this compound in laboratory experiments is the need for strict safety protocols to ensure the safety of researchers and laboratory personnel.
Future Directions
There are several future directions for research on diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate and other nerve agents. One area of research is the development of new antidotes and treatments for nerve agent exposure. Another area of research is the development of new detection methods for nerve agents, which could be used to quickly identify and respond to nerve agent attacks. Additionally, there is a need for further research on the long-term effects of nerve agent exposure, as well as the potential for nerve agents to be used in terrorist attacks.
Scientific Research Applications
Diisobutyl [anilino(3,4-dimethoxyphenyl)methyl]phosphonate has been extensively studied for its potential use as a chemical warfare agent. However, it has also been used in scientific research to study the effects of nerve agents on the nervous system. This compound has been used to study the mechanisms of action of nerve agents, as well as to develop new antidotes and treatments for nerve agent exposure.
properties
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(3,4-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-17(2)15-28-30(25,29-16-18(3)4)23(24-20-10-8-7-9-11-20)19-12-13-21(26-5)22(14-19)27-6/h7-14,17-18,23-24H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLTYUHMRNYZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC(=C(C=C1)OC)OC)NC2=CC=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dichlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrochloride](/img/structure/B3964795.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964807.png)

![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine](/img/structure/B3964832.png)
![1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)](/img/structure/B3964850.png)
![5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964858.png)
![5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964862.png)

![ethyl 2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3964880.png)
![3-benzyl-6-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3964882.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964886.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B3964894.png)
